molecular formula C13H8BrN3O B5611520 1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole CAS No. 313225-01-3

1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole

Cat. No.: B5611520
CAS No.: 313225-01-3
M. Wt: 302.13 g/mol
InChI Key: HJPNHGVNYCBIIB-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-1H-1,2,3-benzotriazole is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its bromobenzoyl group attached to the benzotriazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzoyl)-1H-1,2,3-benzotriazole can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobenzoyl chloride with 1H-1,2,3-benzotriazole under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzoyl)-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

  • Oxidation: The bromobenzoyl group can be oxidized to form bromobenzaldehyde or bromobenzoic acid.

  • Reduction: Reduction reactions can convert the bromobenzoyl group to bromobenzyl alcohol.

  • Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromyl chloride.

  • Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often involve nucleophilic substitution with reagents like sodium hydroxide or ammonia.

Major Products Formed:

  • Bromobenzaldehyde

  • Bromobenzoic acid

  • Bromobenzyl alcohol

  • Substituted bromobenzoyl derivatives

Scientific Research Applications

1-(4-Bromobenzoyl)-1H-1,2,3-benzotriazole has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme inhibition and as a probe in biological assays.

  • Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

  • Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole exerts its effects involves its interaction with molecular targets and pathways. The bromobenzoyl group can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-(4-Bromobenzoyl)-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:

  • 1-(4-chlorobenzoyl)-1H-1,2,3-benzotriazole

  • 1-(4-iodobenzoyl)-1H-1,2,3-benzotriazole

  • 1-(4-fluorobenzoyl)-1H-1,2,3-benzotriazole

These compounds share the benzotriazole core but differ in the halogen substituent on the benzoyl group. The presence of different halogens can influence the reactivity and biological activity of the compounds, highlighting the uniqueness of this compound.

Properties

IUPAC Name

benzotriazol-1-yl-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-10-7-5-9(6-8-10)13(18)17-12-4-2-1-3-11(12)15-16-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPNHGVNYCBIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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